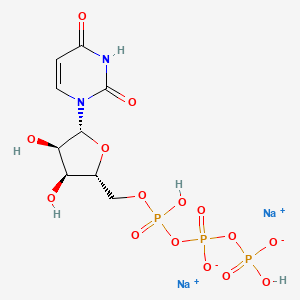
Uridine-5'-triphosphate disodium salt
Overview
Description
Uridine-5’-triphosphate disodium salt is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position . This compound plays a crucial role as a substrate for the synthesis of RNA during transcription and is involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine-5’-triphosphate disodium salt can be synthesized from uridine-5’-diphosphate through phosphorylation. The reaction typically involves the use of nucleoside diphosphate kinase and adenosine triphosphate as a phosphate donor . The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.0, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of uridine-5’-triphosphate disodium salt often involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli . These microorganisms are engineered to overproduce uridine-5’-triphosphate, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate via cytidine triphosphate synthetase.
Hydrolysis: Breakdown into uridine-5’-diphosphate and inorganic phosphate.
Glycosylation: Formation of UDP-glucose and other UDP-sugars.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, nucleoside diphosphate kinase, and various enzymes involved in nucleotide metabolism . The reactions typically occur under physiological conditions, with pH ranging from 7.0 to 8.0 and temperatures around 37°C .
Major Products
The major products formed from these reactions include cytidine triphosphate, uridine-5’-diphosphate, and various UDP-sugars such as UDP-glucose and UDP-galactose .
Scientific Research Applications
Uridine-5’-triphosphate disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Uridine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate for RNA synthesis and its involvement in various metabolic pathways . It binds to P2Y receptors on cell surfaces, mediating responses such as enhanced antibody production and injury repair . The compound also participates in the synthesis of UDP-sugars, which are essential for glycosylation reactions .
Comparison with Similar Compounds
Uridine-5’-triphosphate disodium salt can be compared with other nucleoside triphosphates such as:
Cytidine triphosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine triphosphate: Contains adenine and is primarily involved in energy transfer.
Thymidine triphosphate: The deoxyribose form used in DNA synthesis.
Uridine-5’-triphosphate disodium salt is unique in its specific roles in RNA synthesis and metabolism, as well as its involvement in glycosylation reactions .
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKPFPIFSFLOU-WFIJOQBCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















